5-amino-1-(4-chlorobenzyl)-N-mesityl-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-(4-chlorobenzyl)-N-mesityl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20ClN5O and its molecular weight is 369.85. The purity is usually 95%.
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Scientific Research Applications
Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds
The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates presents a significant advancement in the preparation of peptidomimetics and biologically active compounds. This method overcomes the limitations of the Dimroth rearrangement, offering a regiocontrolled approach to synthesize triazole-containing dipeptides and HSP90 inhibitors, demonstrating the compound's utility in medicinal chemistry and drug design (Ferrini et al., 2015).
Antimicrobial Activity of Triazole Derivatives
A study on new 1,2,4-triazole derivatives, including synthesis from various ester ethoxycarbonylhydrazones, revealed that certain compounds showed good or moderate antimicrobial activities. This indicates the potential of triazole carboxamides in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Nucleosides of 5-Substituted-1,2,4-Triazole-3-Carboxamides
The preparation of nucleosides of 5-substituted-1,2,4-triazole-3-carboxamides highlights the compound's relevance in nucleoside chemistry. These nucleosides were obtained through acid-catalyzed fusion and glycosylation, demonstrating the triazole carboxamides' versatility in synthesizing complex organic molecules (Naik et al., 1974).
Anti-Influenza Virus Activity
Benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized, showing remarkable activity against the avian influenza virus. This study provides a new route to synthesize benzamide-based heterocycles, demonstrating the potential of triazole derivatives in antiviral research (Hebishy et al., 2020).
Synthesis and Structural Characterization
The synthesis and structural characterization of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives as potential anticancer agents illustrate the triazole carboxamides' potential in oncology. These compounds, characterized by various spectroscopic techniques, were evaluated against the MCF-7 breast cancer cell line, highlighting their significance in developing new anticancer drugs (Butler et al., 2013).
Properties
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4,6-trimethylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-11-8-12(2)16(13(3)9-11)22-19(26)17-18(21)25(24-23-17)10-14-4-6-15(20)7-5-14/h4-9H,10,21H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOPBALYQMBBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.